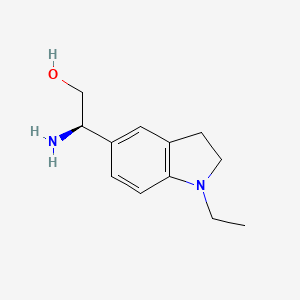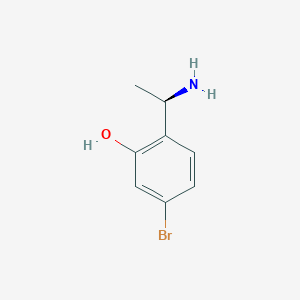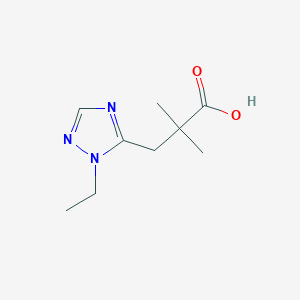![molecular formula C12H21Cl2N3O B15319074 1-{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-4-yl}methanaminedihydrochloride,cis](/img/structure/B15319074.png)
1-{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-4-yl}methanaminedihydrochloride,cis
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-4-yl}methanamine dihydrochloride, cis is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a morpholine ring and a pyridine ring, making it a valuable subject of study in organic chemistry and pharmacology.
Vorbereitungsmethoden
The synthesis of 1-{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-4-yl}methanamine dihydrochloride, cis involves several steps:
Synthetic Routes: The preparation typically starts with the formation of the morpholine ring, followed by the introduction of the pyridine ring. The final step involves the formation of the methanamine group and its conversion to the dihydrochloride salt.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures, with specific catalysts to ensure the desired stereochemistry.
Industrial Production Methods: On an industrial scale, the synthesis is optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Analyse Chemischer Reaktionen
1-{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-4-yl}methanamine dihydrochloride, cis undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form corresponding N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring, altering the compound’s pharmacological properties.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, to introduce different functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines.
Major Products: The major products depend on the specific reaction conditions but often include derivatives with modified pharmacological activities.
Wissenschaftliche Forschungsanwendungen
1-{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-4-yl}methanamine dihydrochloride, cis has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: It has potential therapeutic applications, particularly in the treatment of neurological disorders due to its ability to modulate neurotransmitter systems.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism by which 1-{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-4-yl}methanamine dihydrochloride, cis exerts its effects involves:
Molecular Targets: The compound primarily targets neurotransmitter receptors in the central nervous system, modulating their activity.
Pathways Involved: It influences signaling pathways related to neurotransmission, potentially altering the release and uptake of neurotransmitters like dopamine and serotonin.
Vergleich Mit ähnlichen Verbindungen
1-{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-4-yl}methanamine dihydrochloride, cis can be compared with similar compounds:
Similar Compounds: Compounds like 1-{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethyl}imidazolidin-2-one share structural similarities but differ in their pharmacological profiles.
Uniqueness: The unique combination of the morpholine and pyridine rings in 1-{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-4-yl}methanamine dihydrochloride, cis provides distinct pharmacological properties, making it a valuable compound for research and development.
This detailed overview highlights the significance of 1-{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-4-yl}methanamine dihydrochloride, cis in various scientific domains
Eigenschaften
Molekularformel |
C12H21Cl2N3O |
|---|---|
Molekulargewicht |
294.22 g/mol |
IUPAC-Name |
[2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-4-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C12H19N3O.2ClH/c1-9-7-15(8-10(2)16-9)12-5-11(6-13)3-4-14-12;;/h3-5,9-10H,6-8,13H2,1-2H3;2*1H/t9-,10+;; |
InChI-Schlüssel |
PYQGLPNUPWMASK-BUQWBUBUSA-N |
Isomerische SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C2=NC=CC(=C2)CN.Cl.Cl |
Kanonische SMILES |
CC1CN(CC(O1)C)C2=NC=CC(=C2)CN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![benzylN-[(1r,3s)-3-amino-1-methylcyclobutyl]carbamatehydrochloride](/img/structure/B15319000.png)
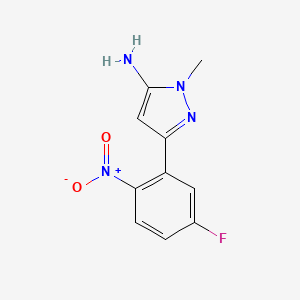


![1-[(3S)-1-methanesulfonylpiperidin-3-yl]methanamine hydrochloride](/img/structure/B15319024.png)


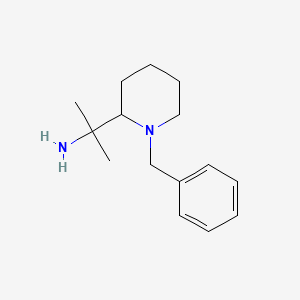
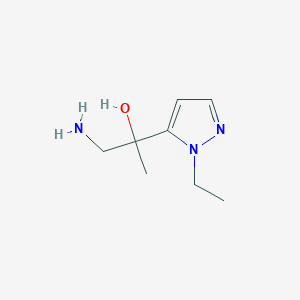

![Imidazo[1,5-a]pyridine-5-carboxylicacidhydrochloride](/img/structure/B15319063.png)
